

# Solubility and stability of (S)-WAY 100135 dihydrochloride in different solvents

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## Compound of Interest

Compound Name: (S)-WAY 100135 dihydrochloride

Cat. No.: B2737048

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## (S)-WAY 100135 Dihydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of **(S)-WAY 100135 dihydrochloride**, a potent and selective 5-HT<sub>1A</sub> receptor antagonist. The information herein is intended to support researchers, scientists, and drug development professionals in the effective use of this compound in their studies.

## Core Chemical Information

**(S)-WAY 100135 dihydrochloride**, with the chemical name (S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride, is a widely used research tool for investigating the role of the 5-HT<sub>1A</sub> receptor in various physiological and pathological processes.

Property	Value
Molecular Formula	C <sub>24</sub> H <sub>33</sub> N <sub>3</sub> O <sub>2</sub> · 2HCl
Molecular Weight	468.47 g/mol
CAS Number	149007-54-5
Appearance	White to off-white solid

## Solubility Data

The solubility of **(S)-WAY 100135 dihydrochloride** has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that the free base of (S)-WAY 100135 is soluble in DMSO but not in water.

Solvent	Concentration (mM)	Concentration (mg/mL)	Conditions
DMSO	100	46.85	-
Water	10	4.68	with sonication[1]
Water	5	2.34	with gentle warming[1]

## Stability Profile

Detailed quantitative stability studies on **(S)-WAY 100135 dihydrochloride** under various conditions such as pH, light, and elevated temperatures are not extensively available in the public domain. However, based on product information from various suppliers, the following general stability and storage recommendations can be made:

- Solid Form: The solid dihydrochloride salt is stable when stored desiccated at +4°C.[1]
- Stock Solutions:
  - DMSO Stock Solutions: Can be stored at -20°C or -80°C for extended periods.

- Aqueous Solutions: It is recommended to prepare aqueous solutions fresh and not to store them for more than one day, suggesting limited stability in aqueous media.

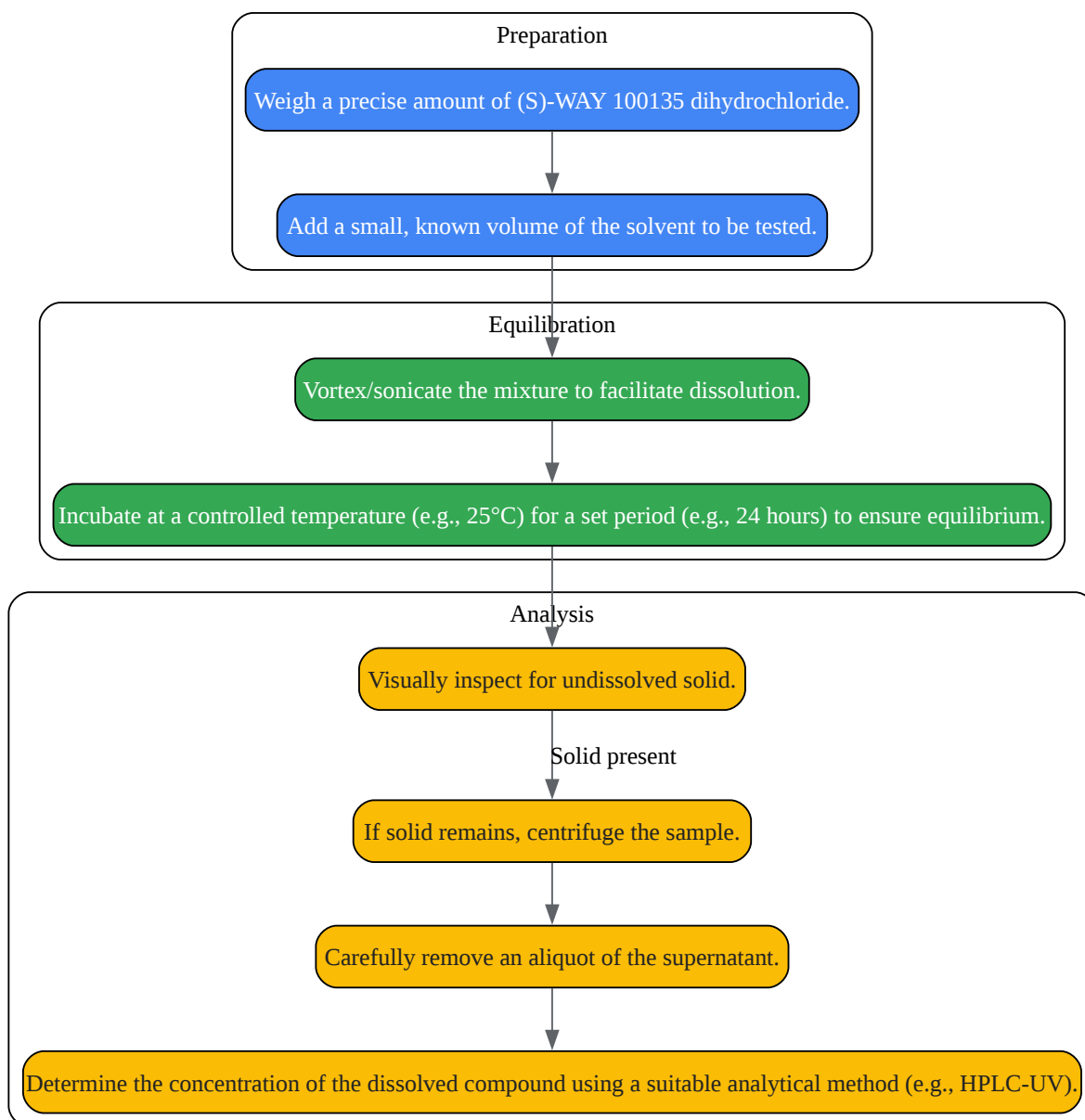
The lack of comprehensive public data on forced degradation studies means that potential degradation pathways and the identity of degradation products are not well-characterized. For critical applications, it is advisable to conduct in-house stability assessments under the specific experimental conditions to be used.

## Experimental Protocols

While specific, detailed experimental protocols for the solubility and stability testing of **(S)-WAY 100135 dihydrochloride** are not readily available, this section provides generalized methodologies based on standard pharmaceutical practices.

### Solubility Determination Protocol

This protocol outlines a general method for determining the solubility of **(S)-WAY 100135 dihydrochloride** in a solvent of interest.

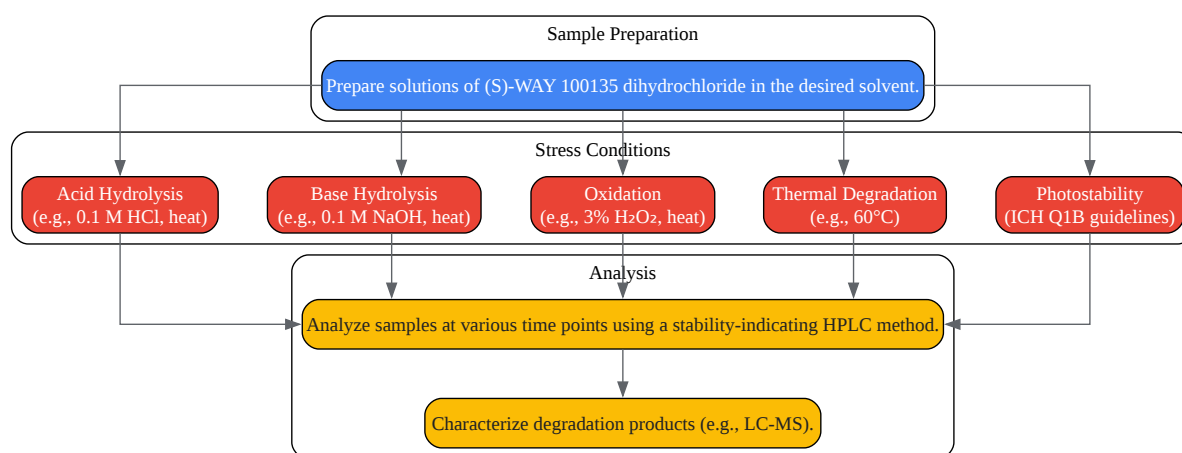


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## Solubility Determination Workflow

## Stability Study (Forced Degradation) Protocol

This generalized protocol for a forced degradation study can be adapted to assess the stability of **(S)-WAY 100135 dihydrochloride**. The goal is to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.



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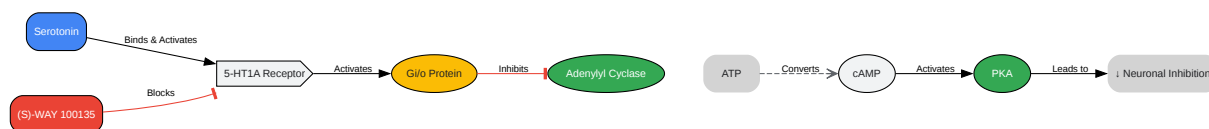
### Forced Degradation Study Workflow

## Signaling Pathways

**(S)-WAY 100135 dihydrochloride** exerts its effects by antagonizing the 5-HT<sub>1A</sub> receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.

## Canonical 5-HT<sub>1A</sub> Receptor Signaling Pathway

Activation of the 5-HT<sub>1A</sub> receptor by its endogenous ligand, serotonin, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA). By blocking this receptor, (S)-WAY 100135 prevents these downstream effects.

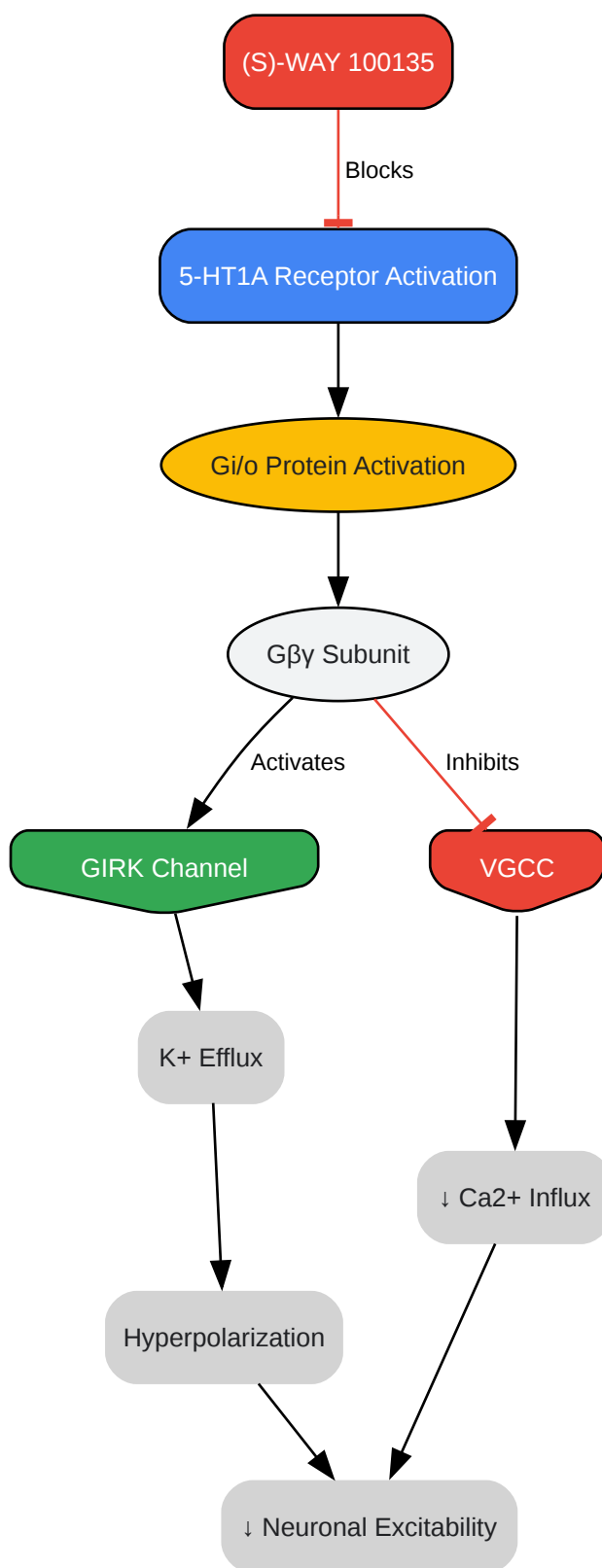


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## Canonical 5-HT<sub>1A</sub> Receptor Signaling Pathway

## Modulation of Ion Channels

The  $\beta\gamma$ -subunit of the activated Gi/o protein can also directly modulate the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane. Additionally, it can inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx. Both of these actions contribute to a decrease in neuronal excitability. (S)-WAY 100135, by preventing the activation of the Gi/o protein, antagonizes these effects on ion channels.



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### Ion Channel Modulation by 5-HT1A Receptors

In summary, **(S)-WAY 100135 dihydrochloride** is a valuable pharmacological tool with well-defined solubility in common laboratory solvents. While detailed stability data is limited, adherence to recommended storage conditions is crucial for maintaining its integrity. The provided experimental frameworks and signaling pathway diagrams offer a solid foundation for researchers utilizing this potent 5-HT1A receptor antagonist.

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## References

- 1. (S)-WAY 100135 dihydrochloride | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
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